molecular formula C8H7BrN2S B11810734 2-Bromo-N-methylbenzo[d]thiazol-6-amine

2-Bromo-N-methylbenzo[d]thiazol-6-amine

Katalognummer: B11810734
Molekulargewicht: 243.13 g/mol
InChI-Schlüssel: BHFWVCQYZHEFHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-N-methylbenzo[d]thiazol-6-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the benzothiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-methylbenzo[d]thiazol-6-amine typically involves the bromination of N-methylbenzo[d]thiazol-6-amine. One common method is the reaction of N-methylbenzo[d]thiazol-6-amine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions using automated reactors. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and bromine concentration .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-N-methylbenzo[d]thiazol-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-Bromo-N-methylbenzo[d]thiazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-N-methylbenzo[d]thiazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 2-position and the methyl group on the nitrogen atom of the thiazole ring enhances its reactivity and binding affinity to various molecular targets, making it a valuable compound in medicinal chemistry and other fields .

Eigenschaften

Molekularformel

C8H7BrN2S

Molekulargewicht

243.13 g/mol

IUPAC-Name

2-bromo-N-methyl-1,3-benzothiazol-6-amine

InChI

InChI=1S/C8H7BrN2S/c1-10-5-2-3-6-7(4-5)12-8(9)11-6/h2-4,10H,1H3

InChI-Schlüssel

BHFWVCQYZHEFHQ-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC2=C(C=C1)N=C(S2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.